molecular formula C23H24F3N3O4 B3004029 N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1234837-68-3

N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No. B3004029
CAS RN: 1234837-68-3
M. Wt: 463.457
InChI Key: KTMAIRQGRNSJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

The compound N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic molecule that may be related to the class of piperidine derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with piperidine moieties have been synthesized and studied for their potential as analgesics and antibacterial agents.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves multiple steps, starting with the formation of a piperidine ring, followed by functionalization at various positions on the ring. For instance, the synthesis of N-substituted derivatives of acetamide with a piperidine moiety involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of 1,3,4-oxadiazole bearing compounds starts with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield a piperidin-4-carboxylate derivative, which is further converted into the desired oxadiazole derivatives . These methods could potentially be adapted for the synthesis of N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a fentanyl analogue was determined using X-ray crystallography, revealing supramolecular motifs and protonation of the piperidine ring . These techniques could be employed to analyze the molecular structure of N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, providing insights into its three-dimensional conformation and electronic structure.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, depending on the functional groups attached to the piperidine ring. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents. For instance, the presence of a trifluoromethyl group, as in the case of N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, could increase the acidity of adjacent hydrogens, affecting its reactivity in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The presence of different substituents can significantly alter these properties. For example, the introduction of a phenylsulfonyl group can affect the lipophilicity of the compound, which in turn influences its biological activity and pharmacokinetic profile . The oxalamide group in the compound of interest could also contribute to the formation of hydrogen bonds, impacting its solubility and interaction with biological targets.

properties

IUPAC Name

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O4/c24-23(25,26)17-6-8-18(9-7-17)28-22(32)21(31)27-14-16-10-12-29(13-11-16)20(30)15-33-19-4-2-1-3-5-19/h1-9,16H,10-15H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMAIRQGRNSJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.